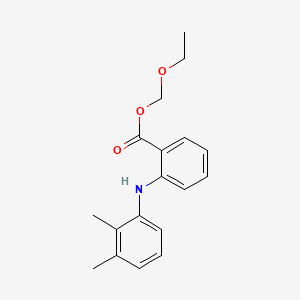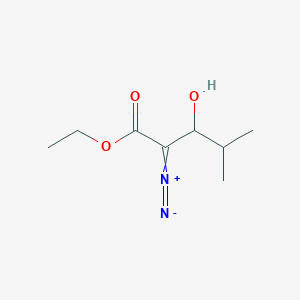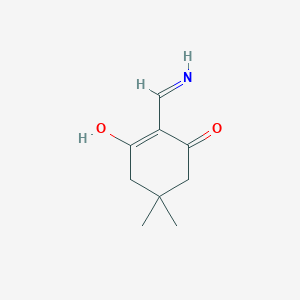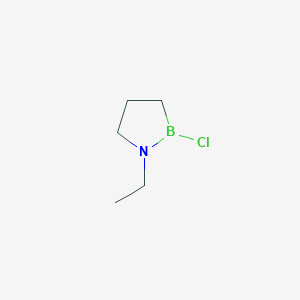
Benzoic acid, 2-((2,3-dimethylphenyl)amino)-, ethoxymethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-((2,3-dimethylphenyl)amino)-, ethoxymethyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethoxymethyl ester group, and the amino group is substituted with a 2,3-dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((2,3-dimethylphenyl)amino)-, ethoxymethyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 2-((2,3-dimethylphenyl)amino)benzoic acid with ethoxymethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-((2,3-dimethylphenyl)amino)-, ethoxymethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-((2,3-dimethylphenyl)amino)-, ethoxymethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which benzoic acid, 2-((2,3-dimethylphenyl)amino)-, ethoxymethyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action fully.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 2-((2,3-dimethylphenyl)amino)-, methyl ester: This compound is similar but has a methyl ester group instead of an ethoxymethyl ester group.
Benzoic acid, 2-((2,3-dimethylphenyl)amino)-, ethyl ester: Another similar compound with an ethyl ester group.
Uniqueness
The presence of the ethoxymethyl ester group in benzoic acid, 2-((2,3-dimethylphenyl)amino)-, ethoxymethyl ester provides unique chemical properties, such as increased solubility and reactivity, compared to its methyl and ethyl ester counterparts. This uniqueness makes it valuable for specific applications where these properties are desired.
Eigenschaften
CAS-Nummer |
29098-16-6 |
|---|---|
Molekularformel |
C18H21NO3 |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
ethoxymethyl 2-(2,3-dimethylanilino)benzoate |
InChI |
InChI=1S/C18H21NO3/c1-4-21-12-22-18(20)15-9-5-6-10-17(15)19-16-11-7-8-13(2)14(16)3/h5-11,19H,4,12H2,1-3H3 |
InChI-Schlüssel |
CLWUZCKPXYACHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diphenyl{2-[(phenylamino)methyl]phenyl}methanol](/img/structure/B14681886.png)









![Benzene, [2,2-bis(ethylthio)propyl]-](/img/structure/B14681942.png)



